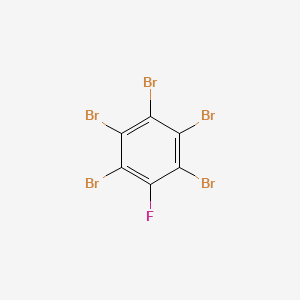
Benzene, pentabromofluoro-
Descripción general
Descripción
Synthesis Analysis
The synthesis of polyfluorinated aromatic compounds can be complex due to the reactivity of the fluorine atoms. In one study, a series of linear, high-molecular-weight polymers with pentafluorophenyl pendent groups were synthesized using a superacid-catalyzed reaction of pentafluorobenzaldehyde with various nonactivated aromatic hydrocarbons . The reaction conditions, particularly the acidity of the medium, were crucial for achieving high molecular weights. This suggests that the synthesis of "Benzene, pentabromofluoro-" would also require careful control of reaction conditions to ensure the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of polyfluorinated benzene derivatives is significantly influenced by the presence of fluorine atoms. For instance, the study of 1,3-dibromo-2,4,5,6-tetrafluoro benzene and 1,2,3,4,5-pentafluoro benzene using FTIR, FT-Raman, and quantum mechanical methods revealed that halogen substituents have a notable effect on the structure and vibrational wavenumbers . This implies that "Benzene, pentabromofluoro-" would also exhibit unique structural characteristics due to the presence of both fluorine and bromine atoms.
Chemical Reactions Analysis
The reactivity of polyfluorinated benzene compounds with nucleophiles was demonstrated in the synthesis of polymers with pentafluorophenyl groups, which react regioselectively under basic conditions . Additionally, nucleophilic aromatic substitution reactions were explored in the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, where the fluorine atom was replaced with various nucleophiles . These studies indicate that "Benzene, pentabromofluoro-" would likely undergo similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of polyfluorinated benzene derivatives can be quite distinct from their non-fluorinated counterparts. The polymers with pentafluorophenyl pendent groups were found to be soluble in common organic solvents and could form flexible transparent films . The photoluminescent properties of coordination compounds involving benzenepentacarboxylate indicate that the electronic structure of polyfluorinated benzenes can lead to interesting optical properties . Therefore, "Benzene, pentabromofluoro-" would likely exhibit unique physical and chemical properties, such as solubility characteristics and potential photoluminescence, due to the combined effects of fluorine and bromine atoms.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Characterization of Hexaarylbenzenes : Benzene, as a building block, facilitates the synthesis of hexaarylbenzenes with distinctive aryl substituents, expanding the structural diversity of benzene derivatives. These compounds find applications in pharmaceuticals, agrochemicals, plastics, and organic electronic devices (Suzuki et al., 2015).
Fluorine-Containing Polyethers Synthesis : A highly fluorinated monomer, including a pentafluorophenylmethoxy-2-propyl benzene derivative, is used to create soluble, hydrophobic polyethers with low dielectric properties and moderate thermal stability, relevant in the field of polymer science (Fitch et al., 2003).
Photophysics and Molecular Properties
- Photophysics of Aromatic Molecules with Fluorinated Benzenes : Studies on fluorinated benzenes, including pentafluorobenzene, reveal unique fluorescence yields and lifetimes, suggesting different excited singlet states. These findings are essential in understanding the molecular behavior of such compounds (Zgierski et al., 2005).
Mixtures and Interactions
- Structure of Ionic Liquid-Benzene Mixtures : Investigating the structure of liquid mixtures of benzene with ionic liquids, such as 1,3-dimethylimidazolium hexafluorophosphate, provides insights into cation-cation interactions and potential applications in various industrial and chemical processes (Deetlefs et al., 2005).
Education and Teaching
- Teaching Scientific Practices Using Benzene Derivatives : The Benzene Ring Heuristic model, used in science education, aids in enhancing pre-service science teachers' understanding of scientific practices, demonstrating the educational applications of benzene derivatives in teaching methodologies (Sarıbaş & Ceyhan, 2015).
Organic Electronics
Organic Semiconductor Applications : Research on pentacene, a benzene derivative, highlights its potential in organic thin-film transistor applications due to high charge-transfer mobilities. This is significant for the development of organic electronic devices (Jones & Lin, 2017).
Polycyclic Aromatic Hydrocarbons in Electronics : Benzene-based polycyclic aromatic hydrocarbons (PAHs) are used in organic field-effect transistors and organic photovoltaics. Developments in stable PAHs extend conjugation in two dimensions, improving device performance and environmental stability (Zhang et al., 2015).
Electropolymerization
Electropolymerization in Ionic Liquids : Electropolymerization of benzene in ionic liquids demonstrates the synthesis of poly(para)phenylene, indicating potential applications in the field of polymer chemistry and materials science (Abedin et al., 2004).
Electropolymerization Study Using EQCM : Electropolymerization of benzene in an ionic liquid analyzed using the electrochemical quartz-crystal microbalance technique sheds light on the ion exchange characteristics of the resulting polymer film, relevant for conducting polymer studies (Schneider et al., 2005).
Environmental and Health Aspects
Measuring Benzene in Ambient Air : Understanding the methods for measuring ambient benzene levels is crucial, given its impact on human health and the environment. This research is fundamental for developing mitigation strategies and informing policy (Skov et al., 2001).
Health Effects of Benzene : Studies on benzene's health effects, such as its role in acute leukemia and hematological cancers, emphasize the need for understanding its toxicology and mechanisms of action, impacting public health and safety regulations (Smith, 2010).
Mecanismo De Acción
Target of Action
Like other benzene derivatives, it may interact with various biological molecules, including proteins and nucleic acids .
Mode of Action
Benzene and its derivatives are known to undergo various reactions, including electrophilic aromatic substitution reactions . The bromine and fluorine substituents on the benzene ring may influence the reactivity of the compound, potentially leading to unique interactions with its targets .
Biochemical Pathways
Benzene and its derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its lipophilicity, molecular size, and the presence of the bromine and fluorine substituents .
Result of Action
Benzene and its derivatives can have various effects at the molecular and cellular level, potentially leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,4,5-pentabromo-6-fluorobenzene. For instance, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1,2,3,4,5-pentabromo-6-fluorobenzene are not well-studied. It is known that brominated and fluorinated benzene derivatives can interact with various enzymes, proteins, and other biomolecules. These interactions can alter the function of these biomolecules, potentially leading to changes in biochemical reactions
Cellular Effects
The cellular effects of 1,2,3,4,5-pentabromo-6-fluorobenzene are not well-documented. It is known that benzene and its derivatives can have various effects on cells. For example, benzene has been shown to cause hematotoxicity, affecting the production and function of blood cells
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Metabolic Pathways
It is likely that the compound is metabolized by the body through various enzymatic reactions
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, which could affect its localization or accumulation
Propiedades
IUPAC Name |
1,2,3,4,5-pentabromo-6-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br5F/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIBAQYQQGAGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br5F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381542 | |
| Record name | Benzene, pentabromofluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827-05-4 | |
| Record name | Benzene, pentabromofluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-FLUORO-2,3,4,5,6-PENTABROMOBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



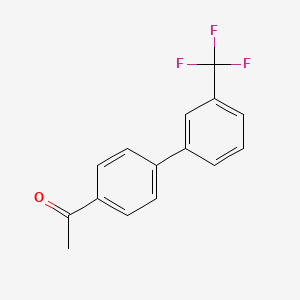
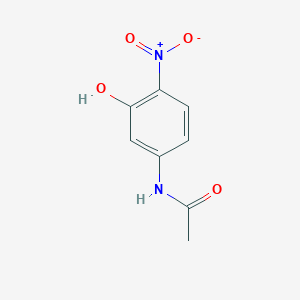
![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031808.png)
![2'-Methyl[1,1'-biphenyl]-3-ol](/img/structure/B3031810.png)
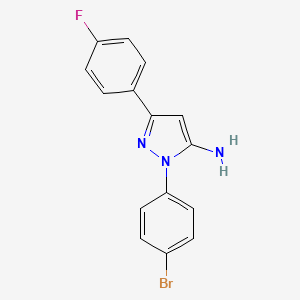


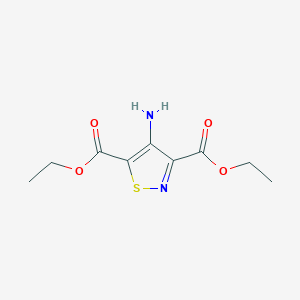
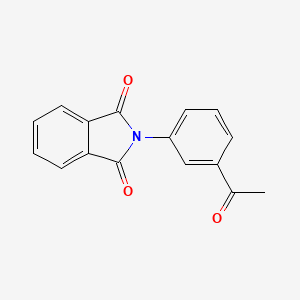
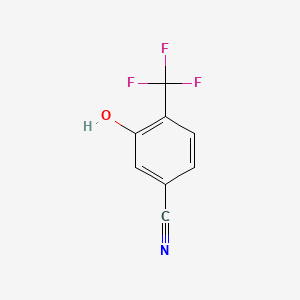
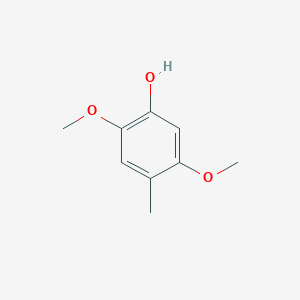
![1-Ethyl-2-methyl-5-[(trifluoromethyl)sulfonyl]-1H-benzimidazole](/img/structure/B3031824.png)

